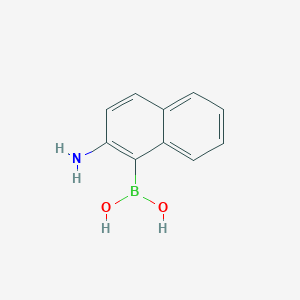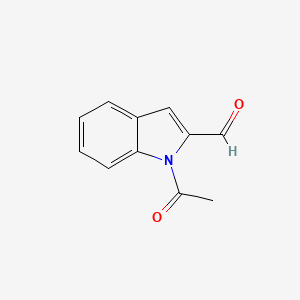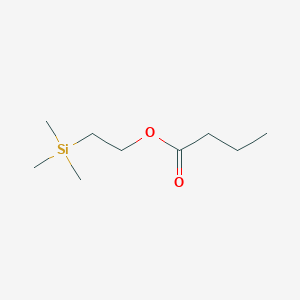
1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone is an organic compound with the molecular formula C7H5F3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(Pyrimidin-4-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in various chemical and pharmaceutical applications .
Properties
CAS No. |
878760-55-5 |
|---|---|
Molecular Formula |
C7H5F3N2O |
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C7H5F3N2O/c1-4(13)5-2-3-11-6(12-5)7(8,9)10/h2-3H,1H3 |
InChI Key |
XVWNGJRLBWKLHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


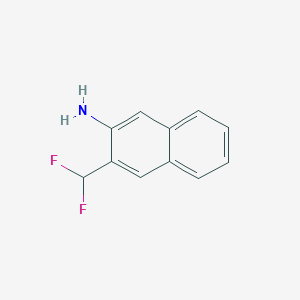
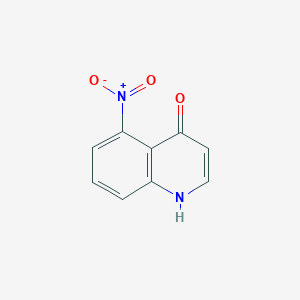


![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)

![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)


